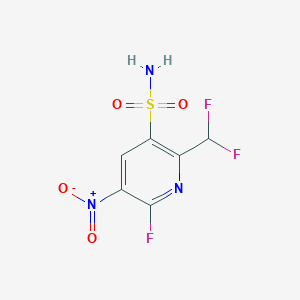![molecular formula C6H6N2S B11775030 5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
5-Methyl-1H-thieno[3,2-C]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1H-thieno[3,2-C]pyrazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-thieno[3,2-C]pyrazole typically involves the reaction of appropriate thiophene and pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a hydrazine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
5-Methyl-1H-thieno[3,2-C]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted thieno[3,2-C]pyrazole derivatives .
科学的研究の応用
5-Methyl-1H-thieno[3,2-C]pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties
作用機序
The mechanism of action of 5-Methyl-1H-thieno[3,2-C]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .
類似化合物との比較
Similar Compounds
- 5-Amino-3-methyl-1-phenyl-1H-thieno[3,2-C]pyrazole-6-carbohydrazide
- 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
5-Methyl-1H-thieno[3,2-C]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H6N2S |
|---|---|
分子量 |
138.19 g/mol |
IUPAC名 |
5-methyl-1H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H6N2S/c1-4-2-5-6(9-4)3-7-8-5/h2-3H,1H3,(H,7,8) |
InChIキー |
UTSTUZQTMDQHPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


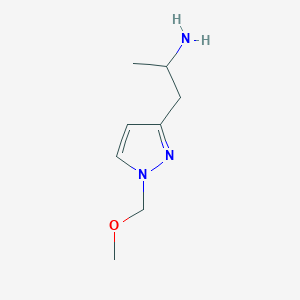

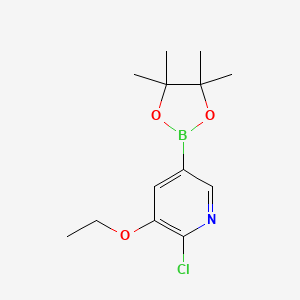
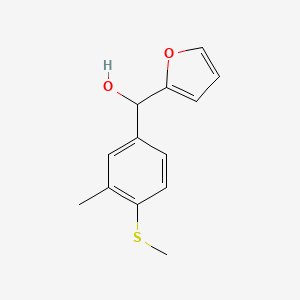
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)


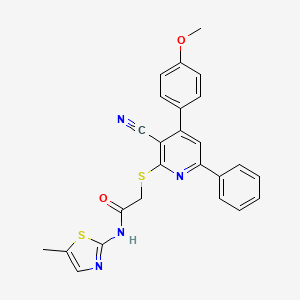
![2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B11775008.png)
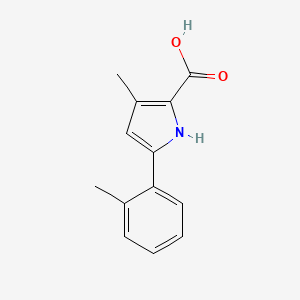

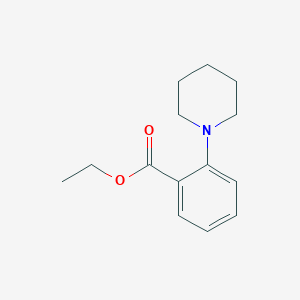
![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
